2-Nitropentane

Vue d'ensemble

Description

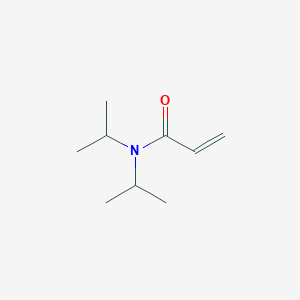

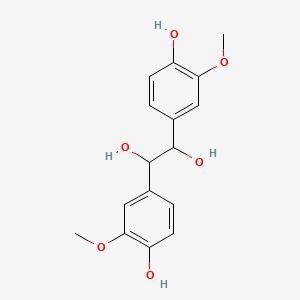

2-Nitropentane is a chemical compound with the molecular formula C5H11NO2 . It is a colorless liquid with a pleasant, fruity odor .

Synthesis Analysis

Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane (1NP), and 2-nitropropane (2NP) are derived from anthropogenic activities and are hazardous environmental pollutants due to their toxicity and carcinogenic activity . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

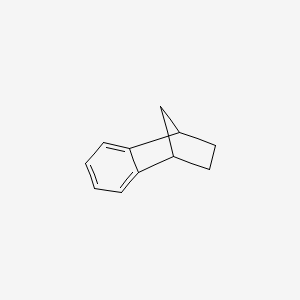

The molecular structure of 2-Nitropentane consists of a pentane (five carbon atoms) backbone with a nitro group (-NO2) attached to the second carbon atom . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitro group in nitroalkanes is a source of nitric oxide, which signals for relaxation of the involuntary muscles . Nitroalkanes decompose according to two main mechanisms: radical, with homolytic cleavage of the C–NO2 bond; and molecular, associated with the elimination of nitrous acid .Physical And Chemical Properties Analysis

2-Nitropentane is a colorless liquid with a pleasant, fruity odor. It has a molecular weight of 117.146 Da and a mono-isotopic mass of 117.078979 Da . It has a boiling point of 249°F, a freezing point of -135°F, and a specific gravity of 0.99 .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

2-Nitropentane is used in various chemical reactions and syntheses. For instance, 5-Nitropentan-2-one reacts with methylamine and formaldehyde in a Mannich reaction, leading to 5-hexahydropyrimidinylcarbonyl-substituted 1-nitro-3,7-diazabicyclo[3.3.1]nonane (Shakirov et al., 2005). Another study explored the enantiomerization of α-nitroketones, including 3-nitropentan-2-one, using dynamic high-resolution gas chromatography, revealing insights into the enolization of keto forms and the impact of α-nitro-substituents on the rate of enolization of simple ketones (Gasparrini et al., 2003).

Industrial Applications

In industrial contexts, 2-Nitropentane demonstrates unique behaviors under certain conditions. For instance, the reactivity of 1-nitropentane in supercritical isopropanol in a flow reactor with Al2O3 was studied, showing that isopropyl esters of respective acids were the main reaction products, with the contents increasing with temperature (Sivcev et al., 2016). This indicates potential applications in ester synthesis and modifications.

Analytical Chemistry

2-Nitropentane is also significant in analytical chemistry. One study analyzed the electroreduction of 1-nitropentane on mercury electrodes in aqueous solutions, alongside inhibitors like aliphatic alcohols. This study provided insights into the electrode behavior of these species and the influence of inhibitors on the reaction of nitroalkanes (Xuan et al., 1996).

Biochemical Research

In biochemical research, the applications of 2-Nitropentane extend to studying DNA repair induction in rat hepatocytes, highlighting its role in hepatocarcinogenicity and mutagenicity in biochemical pathways (Fiala et al., 1995).

Advanced Material Synthesis

2-Nitropentane is used in advanced material synthesis. For instance, optically active 4-substituted 5-nitropentan-2-ones were used as chiral building blocks in the construction of spiro-pyrazolone scaffolds, significant for their biological relevance and stereochemical complexity (Sun et al., 2016).

Mécanisme D'action

Amyl nitrite’s antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation . Nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism .

Safety and Hazards

Orientations Futures

Nitronate monooxygenases (NMOs), which are key enzymes in nitroalkane catabolism, have potential applications in organic synthesis, biocatalysts, and bioremediation . The addition of chelate rings may be used as a new tool for controlling the sensitivity towards the detonation of high-energy coordination compounds .

Propriétés

IUPAC Name |

2-nitropentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIWPCUDRRYOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963501 | |

| Record name | 2-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitropentane | |

CAS RN |

4609-89-6 | |

| Record name | Pentane, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004609896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methylbenzoyl)amino]propanoic Acid](/img/structure/B3052749.png)

![2-Methylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B3052751.png)

![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)

![Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3052760.png)